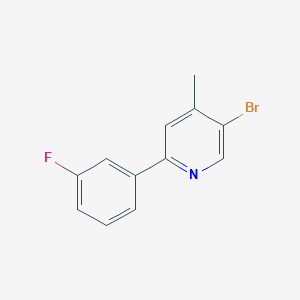

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine

Description

Properties

Molecular Formula |

C12H9BrFN |

|---|---|

Molecular Weight |

266.11 g/mol |

IUPAC Name |

5-bromo-2-(3-fluorophenyl)-4-methylpyridine |

InChI |

InChI=1S/C12H9BrFN/c1-8-5-12(15-7-11(8)13)9-3-2-4-10(14)6-9/h2-7H,1H3 |

InChI Key |

SNPJXNWFYDSODG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Br)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Preparation Methods

Bromination of 2-(3-fluorophenyl)-4-methylpyridine

Reagents and Conditions: The bromination is typically performed using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in inert solvents such as dichloromethane or chloroform. Temperature control is critical, with reactions conducted between 0°C and 25°C to ensure regioselective bromination at the 5-position of the pyridine ring.

Mechanism: The electrophilic bromination proceeds via activation of the pyridine ring, with the 5-position being most susceptible due to electronic effects from the 3-fluorophenyl and 4-methyl substituents. The use of NBS provides a milder and more controlled bromination compared to elemental bromine.

Industrial Scale: Continuous flow reactors have been employed to scale up the bromination process, offering precise control over reaction parameters such as temperature, pressure, and reagent feed rates. This enhances yield, selectivity, and reproducibility.

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling: An alternative synthetic route involves the palladium-catalyzed Suzuki cross-coupling reaction between 5-bromo-4-methylpyridine and 3-fluorophenylboronic acid. This method allows for the formation of the C-C bond at the 2-position of the pyridine ring with high regioselectivity and functional group tolerance.

Reaction Conditions: Typical conditions include Pd(PPh3)4 or Pd(dppf)Cl2 as catalysts, bases such as potassium carbonate or cesium carbonate, and solvents like toluene, dioxane, or aqueous mixtures. Reaction temperatures range from 80°C to 120°C.

Advantages: This route offers versatility in modifying the aryl substituent and can be adapted for analog synthesis. It also avoids direct bromination of the pyridine ring, which can sometimes lead to side reactions.

Multi-step Synthetic Routes from Aminopyridine Precursors

A patented method describes the preparation of brominated fluoropyridine derivatives starting from substituted aminopyridines. The process involves:

Bromination: Using tribromophosphorus oxide (POBr3) at elevated temperatures (110–130°C) in acetonitrile to introduce bromine selectively at the 5-position of the pyridine ring.

Reduction: Hydrogenation using Raney nickel catalyst under hydrogen pressure (40 psi) in methanol to convert nitro groups to amino groups, if present, or to modify intermediates.

Functional Group Transformations: Subsequent steps include fluorination or coupling to introduce the 3-fluorophenyl substituent and methylation at the 4-position.

This method highlights the importance of controlled reaction conditions and purification steps (e.g., recrystallization from ethyl acetate/petroleum ether) to obtain high yields (above 90%) and purity.

Reaction Optimization: Studies emphasize the importance of temperature control during bromination to avoid polybromination or side reactions. Using NBS in dichloromethane at low temperatures (0–5°C) improves selectivity for the 5-position bromination.

Continuous Flow Processing: Industrial processes benefit from continuous flow reactors, which provide better heat dissipation and precise reagent mixing, resulting in improved yields and scalability.

Catalyst Selection in Cross-Coupling: Pd catalysts with bulky phosphine ligands (e.g., Pd(dppf)Cl2) enhance coupling efficiency and reduce by-products. Base choice and solvent polarity also influence reaction rates and yields.

Purification Techniques: Recrystallization and chromatographic methods are routinely employed to isolate the target compound with high purity, essential for medicinal chemistry applications.

The preparation of 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine is well-established through selective bromination of 2-(3-fluorophenyl)-4-methylpyridine or via palladium-catalyzed cross-coupling methods. Multi-step synthetic routes from aminopyridine derivatives provide alternative industrially viable pathways. Optimization of reaction conditions, catalyst systems, and purification techniques ensures high yields and purity, facilitating the compound's use in medicinal chemistry and materials science research.

- BenchChem. Synthesis methods of halogenated pyridine derivatives via palladium-catalyzed Suzuki cross-coupling. (2025).

- Vulcanchem. This compound synthesis and applications. (2024).

- CN102898358A. Preparation method of fluoropyridine compounds via bromination and hydrogenation. (2012).

- EvitaChem. Synthesis and chemical properties of this compound. (2025).

- ChemicalBook. Synthesis of 5-Bromo-2-fluoro-4-methyl-pyridine from 4-Methylpyridin-2-amine. (2016).

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can be reduced to remove the halogen atoms under specific conditions using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

Substitution: Formation of 2-(3-fluorophenyl)-4-methylpyridine derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of 2-(3-fluorophenyl)-4-methylpyridine-5-carboxylic acid.

Reduction: Formation of 2-(3-fluorophenyl)-4-methylpyridine without the bromine atom.

Scientific Research Applications

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor in the development of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(3-fluorophenyl)-4-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets, thereby influencing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Phenyl Ring

(a) 5-Bromo-2-(4-chlorophenyl)-4-methylpyridine

- Structure : Chlorine replaces fluorine at the para position of the phenyl ring.

- Molecular Data : C₁₂H₉BrClN, MW 282.56 .

(b) 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

- Structure : Features a dimethoxybenzyl group instead of a fluorophenyl group.

- Synthesis : Prepared via reductive amination of 5-bromopyridin-2-amine with 3,4-dimethoxybenzaldehyde .

- Impact : Methoxy groups are electron-donating, which may reduce electrophilicity compared to fluorine, affecting binding interactions in biological targets.

Substituent Variation on the Pyridine Core

(a) 5-Bromo-2-chloro-3-fluoropyridine

- Structure : Chlorine at the 2-position and fluorine at the 3-position.

- Physical Properties : Boiling point 162–164°C (similar bromo-fluoropyridine analog) .

- Reactivity : The presence of multiple halogens enhances susceptibility to cross-coupling reactions (e.g., Suzuki-Miyaura).

(b) 5-Bromo-2-(cyclohexyloxy)-4-methylpyridine

- Structure : Cyclohexyloxy group at the 2-position.

- Molecular Data: C₁₂H₁₆BrNO, MW 270.18 .

- Impact : The bulky cyclohexyloxy group may sterically hinder interactions in catalytic processes compared to planar aryl groups.

Halogen and Functional Group Diversity

(a) 5-Bromo-2-chloro-4-fluoroanisole

- Structure : Combines bromo, chloro, and fluoro substituents with a methoxy group.

- Applications : Such polyhalogenated compounds are intermediates in herbicide synthesis .

(b) 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine

- Structure: Dual bromine atoms, a methoxyphenoxy group, and a trifluoromethyl group.

- Molecular Data: C₁₃H₈Br₂F₃NO₂, MW 427.02 .

- Impact : The trifluoromethyl group enhances metabolic resistance, while bromine atoms facilitate further functionalization.

Comparative Data Tables

Table 1: Molecular and Physical Properties

Key Findings and Implications

Electronic Effects : Fluorine and bromine substituents enhance electrophilicity, making these compounds suitable for cross-coupling reactions in drug discovery .

Steric Effects : Bulky groups (e.g., cyclohexyloxy) reduce reactivity but improve selectivity in target binding .

Biological Relevance : Polyhalogenated pyridines are prevalent in agrochemicals due to their stability and bioactivity .

Biological Activity

5-Bromo-2-(3-fluorophenyl)-4-methylpyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a bromine atom and a fluorophenyl group, suggests a range of interactions with biological targets, making it a candidate for various pharmacological applications.

The molecular formula of this compound is C11H9BrF, with a molecular weight of approximately 253.1 g/mol. Its synthesis typically involves halogenation and substitution reactions, which can be optimized through various catalytic methods, such as Suzuki cross-coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C11H9BrF |

| Molecular Weight | 253.1 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | BrC1=CC=C(N=C1)C(C)=C(F)C |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, potentially affecting pathways related to inflammation and cancer progression. The presence of the bromine and fluorine substituents may enhance its lipophilicity and binding affinity to target proteins.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with halogen substitutions have shown efficacy against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for related compounds suggest potential effectiveness:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

These findings highlight the importance of halogen groups in enhancing antibacterial properties.

Anticancer Activity

The compound has also been investigated for its anticancer potential. Studies utilizing cell lines have demonstrated that pyridine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The structure-activity relationship (SAR) analyses reveal that modifications in the pyridine ring significantly influence the cytotoxic effects against various cancer types.

Case Studies

- Inhibition of Enzymatic Activity : A study explored the inhibitory effects of this compound on specific serine hydrolases involved in cancer metabolism. The compound showed promising results with IC50 values indicating effective inhibition at micromolar concentrations.

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds against resistant bacterial strains, revealing that the introduction of fluorine enhances bioactivity significantly compared to non-fluorinated analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.